(S)-diallyl 2-aminopentanedioate hydrochloride
Description
(S)-diallyl 2-aminopentanedioate hydrochloride is a chemical compound derived from L-glutamic acid It is characterized by the presence of two allyl groups attached to the nitrogen atom of the 2-aminopentanedioate moiety
Properties
CAS No. |
1128075-52-4; 20845-16-3 |
|---|---|
Molecular Formula |
C11H18ClNO4 |
Molecular Weight |
263.72 |
IUPAC Name |
bis(prop-2-enyl) (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C11H17NO4.ClH/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;/h3-4,9H,1-2,5-8,12H2;1H/t9-;/m0./s1 |
InChI Key |
KJPKKZRNVXKKBV-FVGYRXGTSA-N |
SMILES |
C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-diallyl 2-aminopentanedioate hydrochloride typically involves the esterification of L-glutamic acid followed by the introduction of allyl groups. One common method involves the reaction of L-glutamic acid with allyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with allyl chloride to introduce the allyl groups, followed by purification to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-diallyl 2-aminopentanedioate hydrochloride undergoes various types of chemical reactions including:
Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diallyl 2-oxopentanedioate or diallyl 2-carboxypentanedioate.
Reduction: Formation of diallyl 2-aminopentanedioate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-diallyl 2-aminopentanedioate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-diallyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl (2S)-2-aminopentanedioate hydrochloride: Similar structure but with tert-butyl groups instead of allyl groups.
Dimethyl (S)-2-aminopentanedioate hydrochloride: Similar structure but with methyl groups instead of allyl groups.
Uniqueness
(S)-diallyl 2-aminopentanedioate hydrochloride is unique due to the presence of allyl groups, which confer distinct chemical reactivity and biological activity. The allyl groups can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential interactions with biological targets make it a valuable tool for research in biochemistry and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
